2,8-Diazaspiro[4.6]undecane

CCR8 antagonist Chemokine receptor Allosteric inhibitor

2,8-Diazaspiro[4.6]undecane (CAS not yet assigned; molecular formula C₉H₁₈N₂; MW 154.25 g/mol) is a spirocyclic diamine scaffold in which a pyrrolidine ring and an azepane ring are fused at a single spiro carbon, positioning the two secondary amine nitrogens at the 2- and 8-positions. This [4.6] ring system occupies a distinct region of three-dimensional chemical space compared with the more extensively explored [4.5]decane and [5.5]undecane spiro families; the seven-membered azepane ring introduces conformational flexibility that is absent in six-membered counterparts while retaining the shape-defining rigidity of the spiro junction.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B13984529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Diazaspiro[4.6]undecane
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC2(CCNC1)CCNC2
InChIInChI=1S/C9H18N2/c1-2-9(3-6-10-5-1)4-7-11-8-9/h10-11H,1-8H2
InChIKeyUKBBHWZRMFFESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Diazaspiro[4.6]undecane for Research Procurement: Core Scaffold, Key Data Points, and Scientific Differentiation


2,8-Diazaspiro[4.6]undecane (CAS not yet assigned; molecular formula C₉H₁₈N₂; MW 154.25 g/mol) is a spirocyclic diamine scaffold in which a pyrrolidine ring and an azepane ring are fused at a single spiro carbon, positioning the two secondary amine nitrogens at the 2- and 8-positions . This [4.6] ring system occupies a distinct region of three-dimensional chemical space compared with the more extensively explored [4.5]decane and [5.5]undecane spiro families; the seven-membered azepane ring introduces conformational flexibility that is absent in six-membered counterparts while retaining the shape-defining rigidity of the spiro junction [1]. The scaffold has been explicitly claimed in patents as a key monomer for polyimide films with superior optical properties and has served as the core architecture in multiple medicinal chemistry campaigns targeting DGAT1, CCR8, and protein kinases [2][3].

Why 2,8-Diazaspiro[4.6]undecane Cannot Be Replaced by Other Diazaspiro Scaffolds in Critical Applications


Superficially similar diazaspiro scaffolds—such as 2,7-diazaspiro[4.6]undecane (CAS 1206717-60-3), 2,8-diazaspiro[4.5]decane, or 1,9-diazaspiro[5.5]undecane—differ fundamentally in nitrogen placement, ring size, or both, leading to divergent conformational preferences, pKa values, and target-binding geometries [1]. In CCR8 antagonist programs, the [4.6] spiro architecture provided a starting point from which targeted N-benzyl and amide modifications delivered a >1,000-fold improvement in potency (from micromolar to Ki = 0.9 nM), whereas analogous [5.5] scaffolds explored in the same series failed to achieve comparable gains [2]. For polyimide film applications, the specific spiro[4.6] diamine monomer yields films with a unique combination of high thermal stability (Td₁₀% > 500 °C) and optical transparency that cannot be replicated by the [4.5] or [5.5] congeners [3]. Procurement of a diazaspiro scaffold without precise attention to ring size and nitrogen topology therefore carries a high risk of selecting a compound that is not validated for the intended structure–activity or structure–property relationship.

2,8-Diazaspiro[4.6]undecane: Quantitative Comparator Evidence for Scientific Selection


Scaffold-Driven Potency Enhancement in CCR8 Antagonism: Micromolar to Sub-Nanomolar Affinity Through [4.6] Core Optimization

First-generation small-molecule CCR8 antagonists built on the diazaspiro[4.6]undecane scaffold exhibited only micromolar potency. Through systematic substitution on the N-benzyl and amide positions—while retaining the [4.6] spiro core—second-generation antagonist AZ084 achieved a Ki of 0.9 nM against human CCR8, representing an improvement of at least three orders of magnitude [1]. By contrast, analogue series constructed on diazaspiro[5.5]undecane cores reported in the same therapeutic area (CCR8 antagonism) remained in the micromolar range and were not advanced to in vivo profiling [2]. This differential progression demonstrates that the [4.6] ring system provides a privileged geometry for achieving high-affinity allosteric inhibition that is not readily accessible with the [5.5] scaffold.

CCR8 antagonist Chemokine receptor Allosteric inhibitor Asthma

DGAT1 Inhibitory Activity of a 2,8-Diazaspiro[4.6]undecane-Containing Derivative Compared with Optimized DGAT1 Clinical Candidates

A compound incorporating a 2,8-diazaspiro[4.6]undecane substructure (CHEMBL2012627) inhibited human recombinant DGAT1 with an IC₅₀ of 600 nM (cell-free assay) and 130–131 nM in human Chang cell-based triglyceride synthesis assays [1]. For context, the optimized clinical candidate AZD7687 (which does not contain a spirocyclic core) achieved IC₅₀ = 80 nM (cell-free) against human DGAT1, while the most potent disclosed spirocyclic DGAT1 inhibitors bearing an oxadiazole motif have reached IC₅₀ values of 5–10 nM [2]. This places the unoptimized 2,8-diazaspiro[4.6]undecane-based inhibitor within approximately one order of magnitude of clinical-stage inhibitors, suggesting that the scaffold offers a viable starting point for further medicinal chemistry optimization, albeit with additional optimization required to match the best-in-class non-spirocyclic chemotypes.

DGAT1 inhibitor Metabolic disease Triglyceride synthesis Obesity

Spiro[4.6] Core Enables Polyimide Films with Thermal Decomposition Temperatures Exceeding 500 °C and High Optical Transparency

Patent US20220348589A1 specifically claims diazaspiro[4.6] compounds as monomers for producing polyimide films with excellent optical properties [1]. In a related study, aromatic polyimides incorporating spiro[4.6] units exhibited thermal decomposition temperatures (Td₁₀%) over 500 °C and room-temperature solubility in common organic solvents—properties that directly facilitate solution-based film processing [2]. While polyimides derived from [5.5] spiro-diamines also show high thermal stability, the [4.6] ring system has been explicitly selected in the patent literature for its ability to balance rigidity (from the spiro junction) with the conformational freedom of the seven-membered ring, resulting in films with a combination of high Tg, low birefringence, and excellent visible-light transmission that are difficult to achieve simultaneously with [4.5] or [5.5] spiro-cores [1][3].

Polyimide film Optical materials Thermal stability Spiro monomer

Conformational Rigidity of the [4.6] Spiro Junction Confers Kinase Selectivity Advantages Over Monocyclic Piperazine Bioisosteres

In a comprehensive study of heteroaryl-substituted diazaspirocycles as ATP-competitive kinase inhibitors, the spiro[4.6] scaffold demonstrated the ability to engage the kinase P-loop and modulate selectivity profiles through alterations to spirocycle conformation [1]. When examined as a piperazine bioisostere in the Olaparib framework, the diazaspiro core (including [4.6] variants) showed reduced DNA damage and cytotoxicity compared with the parent piperazine-containing molecule, indicating that the three-dimensional spiro architecture can attenuate off-target effects that are intrinsic to flat, monocyclic amine bioisosteres [2]. While quantitative selectivity ratios across a broad kinase panel were not reported for the unsubstituted 2,8-diazaspiro[4.6]undecane core, the crystallographically validated ability to productively occupy the ATP pocket while forming distinct interactions with the P-loop and acidic side-chain residues provides a structural rationale for selecting this scaffold over simpler piperazine or piperidine cores when kinase selectivity is a project priority [1].

Kinase inhibitor ATP-binding site Spiro scaffold Selectivity

Optimal Research and Industrial Application Scenarios for 2,8-Diazaspiro[4.6]undecane


Medicinal Chemistry: CCR8 Antagonist Lead Optimization Programs

The 2,8-diazaspiro[4.6]undecane scaffold is the core architecture that enabled the progression of CCR8 antagonists from micromolar screening hits to AZ084, a sub-nanomolar allosteric inhibitor (Ki = 0.9 nM) with oral bioavailability and a favorable in vivo PK profile in rat [1]. Procurement of this scaffold is directly warranted for any program targeting CCR8-mediated diseases (asthma, allergic inflammation) where an allosteric mechanism of action is desired.

Metabolic Disease Research: DGAT1 Inhibitor Screening Cores

Derivatives of 2,8-diazaspiro[4.6]undecane have demonstrated confirmed DGAT1 inhibition in both cell-free (IC₅₀ = 600 nM) and cell-based assays (IC₅₀ = 130–131 nM), establishing the scaffold as a validated starting point for DGAT1-targeted metabolic disease projects [2]. This evidence supports its procurement as a screening core for hit-to-lead campaigns in obesity, type 2 diabetes, and non-alcoholic fatty liver disease.

Advanced Materials: Optical-Grade Polyimide Film Monomers

The diazaspiro[4.6]undecane scaffold is explicitly claimed in patents as a monomer for polyimide films with excellent optical properties and thermal stability exceeding 500 °C [3][4]. Procurement for polymer chemistry applications is justified when the target material specification requires high glass-transition temperature, solution processability, and high visible-light transmission.

Chemical Biology: Kinase Inhibitor Tool Compounds with Defined Selectivity Profiles

The spiro[4.6] core has been crystallographically characterized in complex with protein kinases (PDB 3ZO4) and shown to engage the P-loop and acidic side-chain residues in the ATP pocket, enabling rational modulation of kinase selectivity [5]. It has also been validated as a piperazine bioisostere that reduces off-target DNA damage compared with flat aromatic amine cores, making it suitable for procuring tool compounds where kinase selectivity and reduced genotoxicity risk are prioritized [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Diazaspiro[4.6]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.